

3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-(bromomethyl)prop-1-ene

Cat. No.: B179931

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An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for **3-Bromo-2-(bromomethyl)prop-1-ene**, a valuable reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Formula

3-Bromo-2-(bromomethyl)prop-1-ene is a halogenated alkene. Its structure features a central carbon atom double-bonded to a methylene group and also bonded to two bromomethyl groups.

- Molecular Formula: $C_4H_6Br_2$ ^{[1][2]}
- IUPAC Name: **3-bromo-2-(bromomethyl)prop-1-ene**^[1]
- CAS Number: 15378-31-1^{[1][2]}
- Synonyms: 3-Bromo-2-bromomethyl-1-propene, 1,3-Dibromo-2-methylenepropene^[3]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for **3-Bromo-2-(bromomethyl)prop-1-ene**.

| Property | Value | Reference |
|---------------------|---------------------------|-----------|
| Molecular Weight | 213.90 g/mol | [2] |
| Density | 1.860 g/mL at 25 °C | [2] |
| Boiling Point | 70-72 °C at 9 Torr | [4] |
| Refractive Index | n _{20/D} 1.550 | [2] |
| Flash Point | >110°C | [3][4] |
| Form | Liquid | [2][4] |
| Appearance | Colorless to light yellow | [4] |
| Storage Temperature | 2-8°C | [2][3][4] |

Synthesis

An efficient synthesis of **3-Bromo-2-(bromomethyl)prop-1-ene** has been described, which involves a three-step process starting from the readily available pentaerythritol. This method is noted to be superior to other protocols as it avoids the formation of tetrahalogenated by-products.

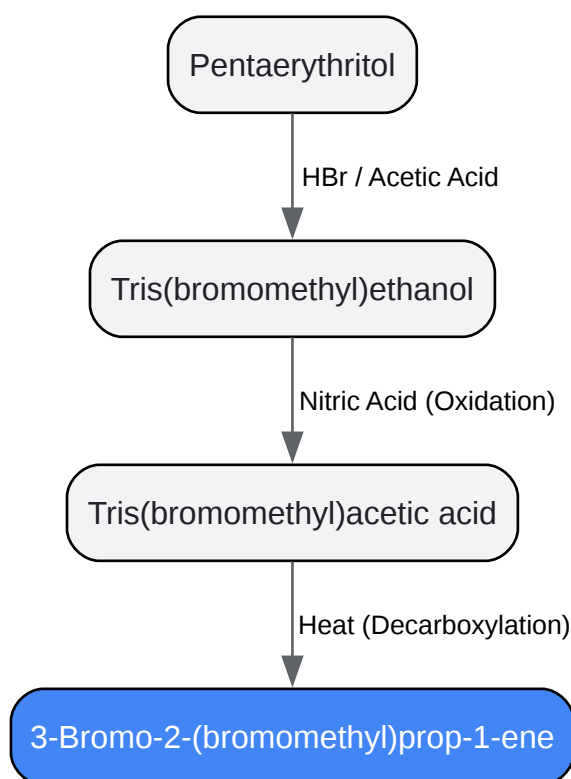
The overall synthetic pathway is as follows:

- **Bromination of Pentaerythritol:** Pentaerythritol is treated with hydrobromic acid in acetic acid to produce tris(bromomethyl)ethanol. This step is reported to proceed in good yield.
- **Oxidation:** The resulting tris(bromomethyl)ethanol is oxidized using hot nitric acid to yield tris(bromomethyl)acetic acid. This procedure has been carefully optimized for both large and small-scale reactions.

- **Thermal Decarboxylation:** The purified tris(bromomethyl)acetic acid undergoes thermal decarboxylation at high temperatures to afford the final product, 3-bromo-2-(bromomethyl)-1-propene.

A detailed, step-by-step experimental protocol for this specific synthesis is not readily available in the public domain. Researchers seeking to perform this synthesis would need to consult specialized chemical literature or develop a procedure based on established methods for oxidation and decarboxylation reactions.

The logical workflow for this synthesis is depicted in the following diagram:



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- To cite this document: BenchChem. [3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179931#3-bromo-2-bromomethyl-prop-1-ene-molecular-structure-and-formula]

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